Vanadyl acetate
Overview
Description
Vanadyl acetate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a vanadium-containing compound that has been studied extensively for its ability to regulate glucose and lipid metabolism, as well as its antioxidant properties.
Scientific Research Applications
Catalysis in Chemical Reactions : Vanadyl(IV) acetate is an efficient and reusable heterogeneous catalyst. For instance, it effectively catalyzes the aza-Michael reaction in solvent-free conditions at room temperature, leading to good to excellent yields of amino compounds (Trivedi, Lalitha, & Roy, 2008).
Sensor Applications : In another study, electrodes were prepared using a new calix[4]arene derivative and plasticized poly(vinyl chloride) matrix for the potentiometric determination of vanadyl ions. This electrode exhibited Nernstian response over a wide concentration range, indicating its potential use in analytical chemistry applications (Moghimi, Bagherinia, Arvand, & Zanjanchi, 2004).
Interaction with Biological Systems : Vanadyl acetate also shows interaction with biological systems. For example, research on the structural basis of vanadyl(IV) chelates in cells highlights their potential as therapeutic reagents, despite no vanadium compound having been proven efficacious for long-term treatment in humans. Specifically, bis(acetylacetonato)oxidovanadium(IV) exhibits the greatest capacity to enhance insulin receptor kinase activity in cells (Makinen & Salehitazangi, 2014).
Formation in Aqueous Solution : A study on the complex formation of vanadyl(IV) with acetate in aqueous solution, investigated through potentiometric measurements, provided insights into the stability constants of mononuclear complexes in different media (Lorenzotti, Leonesi, Cingolani, & Bernardo, 1981).
Application in Organic Synthesis : Vanadyl acetate is also used in the field of organic synthesis. For example, it catalyzes the acetal formation between aldehydes and diols at ambient temperature. This method is significant for the protection of carbohydrate-based diols (Chen, Weng, Kao, Lin, & Jan, 2005).
properties
IUPAC Name |
acetic acid;oxovanadium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSCQJCUZGLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O=[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311115 | |
Record name | Bis(acetato-κO)oxovanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadyl acetate | |
CAS RN |
3473-84-5 | |
Record name | Bis(acetato-O)oxovanadium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(acetato-κO)oxovanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetato-O)oxovanadium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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